N2-Methyl-L-arginine

概要

説明

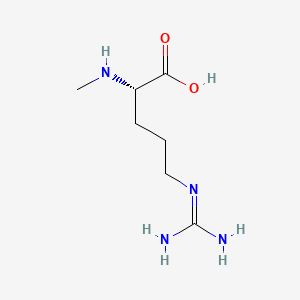

N2-メチル-L-アルギニン: は、L-アルギニンの選択的な取り込み阻害剤です。これは、アミノ酸L-アルギニンの誘導体であり、メチル基が2番目の位置の窒素原子に付加されています。 この化合物は主に、一酸化窒素の生理的役割とアミノ酸の輸送メカニズムを研究するために科学研究で使用されます .

準備方法

合成経路と反応条件: N2-メチル-L-アルギニンは、L-アルギニンのメチル化によって合成できます。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、L-アルギニンをヨウ化メチルと反応させることです。 この反応は通常、室温の水溶液中で行われます .

工業的生産方法: N2-メチル-L-アルギニンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度の試薬と制御された反応条件の使用が含まれており、最終製品の均一性と品質が確保されます .

化学反応の分析

反応の種類: N2-メチル-L-アルギニンは、次のものを含むいくつかのタイプの化学反応を受けます。

酸化: この化合物は、酸化されてさまざまな誘導体になります。

還元: 還元反応は、アルギニン骨格に付着した官能基を修飾できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はN2-メチル-L-アルギニンオキシドを生成する可能性があり、還元は化合物のさまざまな還元型を生成する可能性があります .

科学研究への応用

N2-メチル-L-アルギニンは、科学研究において幅広い用途があり、次のようなものが含まれます。

化学: アミノ酸の輸送メカニズムと、さまざまな化学プロセスにおける一酸化窒素の役割を研究するためのツールとして使用されます。

生物学: 一酸化窒素の生理的役割とその細胞機能への影響を理解するのに役立ちます。

医学: 心臓血管疾患や神経変性疾患など、一酸化窒素の調節不全に関連する疾患における潜在的な治療用途について調査されています。

科学的研究の応用

Introduction to N2-Methyl-L-arginine

This compound (also known as L-NMMA) is a methylated derivative of the amino acid L-arginine, primarily recognized for its role as an inhibitor of nitric oxide synthase (NOS). This compound has garnered significant attention in various fields of biomedical research due to its implications in cardiovascular health, immune response, and metabolic disorders.

Cardiovascular Health

L-NMMA has been extensively studied for its effects on cardiovascular function. It acts as a competitive inhibitor of NOS, thereby reducing the production of nitric oxide (NO), which is crucial for vascular tone regulation.

- Hypertension : Research indicates that L-NMMA administration can lead to increased blood pressure in animal models, highlighting its potential role in studying hypertension mechanisms .

- Endothelial Dysfunction : Studies have shown that elevated levels of asymmetric dimethylarginine (ADMA), a related compound, are associated with endothelial dysfunction and cardiovascular diseases. L-NMMA can help elucidate these pathways by mimicking the effects of elevated ADMA levels .

Immune Response Modulation

L-NMMA's ability to inhibit NO production also extends to its effects on the immune system:

- Macrophage Activation : It has been demonstrated that L-NMMA can inhibit the cytotoxic effects of activated macrophages, which may have implications for inflammatory diseases .

- Arthritis Models : In experimental models of arthritis, L-arginine metabolism has been shown to inhibit osteoclast formation and protect against inflammatory bone loss, suggesting a therapeutic potential for L-NMMA in autoimmune conditions .

Metabolic Disorders

The role of L-NMMA in metabolic disorders is an emerging area of interest:

- Diabetes and Insulin Resistance : Research indicates that altered arginine metabolism, including the effects of methylated arginines like L-NMMA, may contribute to insulin resistance and other metabolic dysregulations .

- Hypoxia Adaptation : Studies have explored how L-NMMA affects physiological responses to hypoxia, particularly in individuals with varying capacities for adaptation to low oxygen environments .

Table 1: Summary of Key Studies Involving this compound

Clinical Applications

Ongoing clinical trials are exploring the therapeutic applications of L-NMMA in various conditions:

- Pulmonary Hypertension : Research is assessing how modulation of NO pathways through compounds like L-NMMA can improve outcomes in patients with pulmonary arterial hypertension .

- Chronic Heart Failure : The efficacy of L-NMMA in conjunction with standard heart failure therapies is being evaluated, focusing on improvements in cardiac output and endothelial function .

作用機序

N2-メチル-L-アルギニンは、一酸化窒素合成の前駆体であるL-アルギニンの取り込みを阻害することによって効果を発揮します。この阻害は、ヒト線維芽細胞のライソソーム系cを通じて起こります。 L-アルギニンの取り込みを阻害することにより、N2-メチル-L-アルギニンは一酸化窒素産生のためのL-アルギニンの利用可能性を低下させ、さまざまな生理的プロセスを調節します .

類似化合物との比較

類似化合物:

N-メチルアルギニン: 一酸化窒素合成酵素の別の阻害剤であり、一酸化窒素の生理的役割を研究するために使用されます。

非対称ジメチルアルギニン: 一酸化窒素合成酵素の天然阻害剤であり、血管機能の調節に関与しています。

対称ジメチルアルギニン: 非対称ジメチルアルギニンと同様に、一酸化窒素合成酵素を阻害しますが、異なる生理的効果があります .

独自性: N2-メチル-L-アルギニンは、ライソソーム系cを通じてL-アルギニンの取り込みを選択的に阻害するという点で独自です。 この特異性は、アミノ酸輸送と一酸化窒素合成に焦点を当てた研究における貴重なツールになります .

生物活性

N2-Methyl-L-arginine (N2-MA) is a methylated derivative of L-arginine, notable for its biological activity as an inhibitor of nitric oxide synthase (NOS). This compound has garnered attention in various fields, including cardiovascular research, immunology, and cancer therapy. The following sections detail the biological significance, mechanisms of action, and clinical implications of N2-MA, supported by relevant data and case studies.

This compound primarily functions as a competitive inhibitor of NOS, which catalyzes the conversion of L-arginine to nitric oxide (NO). This inhibition is crucial in regulating NO levels in physiological and pathological states. The compound's mechanism can be summarized as follows:

- Inhibition of Nitric Oxide Production : N2-MA competes with L-arginine for binding to NOS, thereby reducing NO synthesis. This effect is particularly significant in conditions where NO plays a role in vasodilation and immune response modulation .

- Impact on Vascular Resistance : By inhibiting NO production, N2-MA can lead to increased systemic vascular resistance and blood pressure, which has been observed in various experimental models .

2. Biological Significance

The biological significance of N2-MA extends beyond its role as a NOS inhibitor. It has been implicated in several physiological processes:

- Cardiovascular Effects : Studies have demonstrated that N2-MA administration can reverse hypotension induced by cytokines such as interleukin-2 (IL-2) and tumor necrosis factor (TNF). For instance, a pilot clinical study showed that N2-MA significantly increased mean blood pressure and systemic vascular resistance in hypotensive patients receiving IL-2 therapy .

- Immune Response Modulation : N2-MA's inhibition of NO production is also relevant in the context of immune responses, particularly during septic shock or severe infections where excessive NO synthesis may contribute to hypotension .

3. Case Studies and Clinical Applications

Several case studies highlight the therapeutic potential of N2-MA:

Case Study 1: Hypotension Induced by IL-2

In a clinical setting involving three patients with metastatic renal cell carcinoma, administration of N2-MA resulted in:

- Mean blood pressure increase from 87 mm Hg to 121 mm Hg.

- Increased systemic vascular resistance from 549 dyne·sec/cm to 860 dyne·sec/cm.

These findings suggest that N2-MA could be beneficial in managing hypotensive episodes during high-dose IL-2 therapy .

Case Study 2: TNF-Induced Hypotension

In animal models, N2-MA effectively reversed TNF-induced hypotension within minutes. The administration of excess L-arginine negated the hypotensive effects induced by TNF, indicating that the mechanism involves modulation of endogenous NO production .

4. Comparative Data on Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other methylated arginine derivatives:

| Compound | NOS Inhibition | Hemodynamic Effects | Clinical Relevance |

|---|---|---|---|

| This compound | Yes | Increases BP | Effective in hypotensive patients |

| L-NG-monomethyl-L-arginine (L-NMMA) | Yes | Increases BP | Standard NOS inhibitor |

| Asymmetric Dimethylarginine (ADMA) | Yes | Variable | Associated with cardiovascular diseases |

5. Conclusion

This compound serves as a potent modulator of nitric oxide synthesis with significant implications for cardiovascular health and immune response regulation. Its ability to reverse hypotensive states presents potential therapeutic applications in critical care settings. However, further studies are necessary to fully elucidate its safety profile and long-term efficacy.

特性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c1-10-5(6(12)13)3-2-4-11-7(8)9/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWVQPHTOUKMDI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179499 | |

| Record name | Arginine, N2-methyl-, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2480-28-6 | |

| Record name | N2-Methyl-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine, N2-methyl-, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-METHYL-L-ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RBJ4ZE9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。